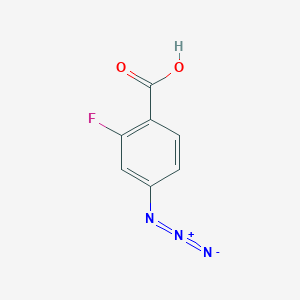

4-Azido-2-fluorobenzoicacid

Description

Significance of Azide (B81097) and Fluorine Moieties in Organic Synthesis

The azide group is a highly versatile functional group in organic synthesis. Its ability to participate in a wide range of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition to form stable triazole rings, has made it a cornerstone of "click chemistry." sigmaaldrich.com This type of reaction is renowned for its high efficiency, selectivity, and mild reaction conditions. sigmaaldrich.com Furthermore, the azide group can be readily reduced to an amine, providing a convenient route for the introduction of nitrogen into a molecule. evitachem.com

The incorporation of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. chinesechemsoc.orgscispace.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of a molecule, influencing its reactivity and stability. scispace.com In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. acs.orgethernet.edu.et The combination of an azide and a fluorine atom within the same molecule, as seen in fluorinated azides, offers a powerful toolkit for researchers, merging the facile reactivity of the azide with the unique properties conferred by fluorine. sigmaaldrich.com

Scope and Research Focus on 4-Azido-2-fluorobenzoic acid and Related Structures

4-Azido-2-fluorobenzoic acid is an aromatic carboxylic acid that features both an azido (B1232118) group and a fluorine atom attached to the benzoic acid framework. evitachem.com This specific arrangement of functional groups makes it a particularly interesting subject of research. The presence of the fluorine atom can influence the electronic properties of the aromatic ring and the reactivity of the azide and carboxylic acid groups. evitachem.com

The synthesis of 4-Azido-2-fluorobenzoic acid typically starts from 2-fluorobenzoic acid and involves a multi-step process. evitachem.com This includes nitration to introduce a nitro group, followed by reduction of the nitro group to an amino group, and finally, conversion of the amino group to an azide group through diazotization and treatment with sodium azide. evitachem.com

Due to its trifunctional nature, 4-Azido-2-fluorobenzoic acid serves as a valuable building block in organic synthesis. The azide group can be utilized in click chemistry reactions to construct complex heterocyclic systems, while the carboxylic acid and the fluorinated aromatic ring provide further opportunities for modification. evitachem.comsigmaaldrich.com Research into this and related structures continues to be an active area, driven by the potential to create novel molecules with tailored properties for a variety of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-3-4(10-11-9)1-2-5(6)7(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMNPGWCJAACAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azido 2 Fluorobenzoic Acid and Analogs

Strategies for Incorporating the Azido (B1232118) Functionality

The introduction of the azido group (–N₃) onto an aromatic ring is a cornerstone of many synthetic endeavors, providing a versatile handle for further chemical transformations such as "click chemistry" or photoaffinity labeling. benthamdirect.comeurekaselect.com For structures like 4-azido-2-fluorobenzoic acid, several reliable methods are available.

Diazotization-Azidodediazonation Approaches

One of the most traditional and widely used methods for preparing aryl azides is through the diazotization of a primary aromatic amine, followed by substitution with an azide (B81097) salt. benthamdirect.comeurekaselect.com This process, often referred to as azidodediazonation, involves two key steps.

First, the primary amine precursor, in this case, 4-amino-2-fluorobenzoic acid, is treated with nitrous acid (HNO₂) to form a diazonium salt. The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, a reaction that requires low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. organic-chemistry.orgscribd.com

In the second step, the diazonium salt solution is treated with an azide source, most commonly sodium azide (NaN₃). wikipedia.orgorganic-chemistry.org The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) moiety—an excellent leaving group—to form the final aryl azide product. wikipedia.org This method is generally efficient and provides clean products. organic-chemistry.org A similar procedure has been successfully applied to synthesize 4-azidobenzoic acid from 4-aminobenzoic acid, demonstrating the viability of this approach for benzoic acid derivatives.

Table 1: Representative Diazotization-Azidodediazonation Reactions

Nucleophilic Substitution Reactions with Azide Reagents

An alternative strategy for introducing the azido group is through nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group on the aromatic ring, such as a halogen, is displaced by a nucleophile—in this case, the azide ion. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

In the context of synthesizing 4-azido-2-fluorobenzoic acid, a potential precursor would be a di-halogenated benzoic acid, such as 2,4-difluorobenzoic acid or 4-chloro-2-fluorobenzoic acid. The azide ion, typically from sodium azide, would preferentially displace the halogen at the more electron-deficient position (position 4, para to the carboxyl group). The reaction is usually carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. acsgcipr.org The azide ion is an excellent nucleophile for SN2 and related substitution reactions. masterorganicchemistry.com

Other Established Azide Formation Routes

Beyond the two primary methods, other techniques have been developed for aryl azide synthesis. One modern approach involves the copper-catalyzed conversion of organoboron compounds, such as arylboronic acids, into the corresponding aryl azides. organic-chemistry.org Another method is the reaction of organometallic aryls with tosyl azide. amazonaws.com Diazo transfer reactions, using reagents like trifluoromethanesulfonyl azide (TfN₃), can also convert primary aromatic amines directly to azides, sometimes under milder conditions than traditional diazotization. wikipedia.org

Fluorine Introduction Techniques

The incorporation of fluorine into aromatic molecules can significantly alter their physical, chemical, and biological properties. For 4-azido-2-fluorobenzoic acid, the fluorine atom is typically introduced either through nucleophilic fluorination or by using a precursor that already contains the fluorine atom.

Nucleophilic Fluorination Methods

Nucleophilic fluorination involves the displacement of a suitable leaving group on the aromatic ring by a fluoride (B91410) anion (F⁻). This is commonly known as a Halogen Exchange (Halex) reaction when the leaving group is another halogen. acsgcipr.org Typical fluoride sources include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often used in polar aprotic solvents at high temperatures. acsgcipr.org

For instance, a precursor like 2-chloro-4-azidobenzoic acid could potentially be converted to the target compound by heating it with a fluoride source. The efficiency of such reactions depends heavily on the activation of the substrate by electron-withdrawing groups and the specific reaction conditions employed. Recent advancements have demonstrated the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts as an effective way to synthesize 2-fluorobenzoic acids. umn.eduarkat-usa.org

Precursor-Based Fluorination Strategies

Often, the most straightforward approach is to begin the synthesis with a commercially available starting material that already contains the fluorine atom in the desired position. This strategy avoids the often harsh conditions required for direct fluorination. For the synthesis of 4-azido-2-fluorobenzoic acid, a logical precursor would be 4-amino-2-fluorobenzoic acid. This compound already has the fluorine atom and the carboxylic acid group in the correct orientation. The synthesis is then reduced to the conversion of the amino group to an azido group, as described in the diazotization-azidodediazonation section (2.1.1).

Another classic precursor-based method is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to yield the aryl fluoride. organic-chemistry.org For example, 2-aminobenzoic acid (anthranilic acid) can be converted into 2-fluorobenzoic acid via this method, which could then be further functionalized at the 4-position. chemicalbook.com

Table 2: Selected Fluorination Methodologies

Multi-Step Synthesis Pathways Involving Aromatic Carboxylic Acids

The construction of the 4-azido-2-fluorobenzoic acid molecule is typically achieved through a sequence of reactions that build upon a simpler aromatic core. A common strategy involves the preparation of a key intermediate, 4-amino-2-fluorobenzoic acid, which can then be converted to the final product. One such pathway starts from m-fluoroaniline, which undergoes a series of transformations including protection of the amino group, regioselective formylation, oxidation to a carboxylic acid, and finally, conversion of the amino group to an azide. google.com

Regioselectivity is a critical aspect of synthesizing substituted benzoic acids like 4-azido-2-fluorobenzoic acid, ensuring that functional groups are introduced at the correct positions on the benzene (B151609) ring.

A key regioselective step in the synthesis of the precursor, 4-amino-2-fluorobenzoic acid, is the Vilsmeier-Haack reaction. google.com This reaction introduces a formyl group (-CHO) onto the aromatic ring. The directing effects of the substituents already present on the ring guide the incoming formyl group to a specific position. Subsequently, this formyl group is oxidized to a carboxylic acid group (-COOH) using methods like the Pinnick oxidation. google.com

Another powerful technique for achieving regioselectivity is the carboxylate-directed ortho-C-H functionalization. nih.gov This method uses the existing carboxylic acid group to direct the introduction of a new substituent to the position immediately adjacent (ortho) to it. For instance, in the presence of a ruthenium catalyst, benzoic acids can react with allyl acetates specifically at the ortho position. nih.gov This strategy is particularly useful for creating a diverse library of substituted benzoic acid analogs. The directing ability of the carboxylate group ensures high regioselectivity, which is often a challenge in the functionalization of aromatic compounds.

The azido group itself, in aromatic substitution reactions, typically directs incoming electrophiles to the ortho and para positions. nih.gov This inherent directing effect is a key consideration when planning multi-step syntheses of more complex analogs.

In multi-step organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. chemeurope.com The carboxylic acid group is often protected because its acidic proton can interfere with base-catalyzed reactions, and the carbonyl group can be susceptible to nucleophilic attack. youtube.com

The most common strategy for protecting a carboxylic acid is to convert it into an ester. nih.gov Different types of esters can be used, and their choice depends on the specific reaction conditions that will be used in the synthesis, as they are removed (deprotected) under different conditions. This allows for "orthogonal protection," where one protecting group can be removed without affecting another. chemeurope.comlibretexts.org

Commonly used protecting groups for carboxylic acids are summarized in the table below.

| Protecting Group | Structure | Deprotection Conditions | Reference |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Removed by acid or base hydrolysis. | chemeurope.comlibretexts.org |

| Benzyl (B1604629) Ester | -COOCH₂Ph | Removed by hydrogenolysis. | chemeurope.comlibretexts.org |

| tert-Butyl Ester | -COOC(CH₃)₃ | Removed by acid, base, and some reductants. | chemeurope.comlibretexts.org |

| Silyl Ester | -COOSiR₃ | Removed by acid, base, and organometallic reagents. | chemeurope.comlibretexts.org |

| dM-Dim Ester | -CO-CH(dM-Dim) | Removed under nearly neutral oxidative conditions (e.g., sodium periodate). | nih.gov |

The selection of a suitable protecting group is crucial for the success of a complex synthesis. For example, a benzyl ester might be chosen if the subsequent steps involve basic conditions that would cleave a methyl ester, as the benzyl group is stable to base and can be selectively removed later by hydrogenation. chemeurope.comlibretexts.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. For the synthesis of 4-azido-2-fluorobenzoic acid, a critical step is the conversion of the precursor 4-amino-2-fluorobenzoic acid into the final product. This is typically achieved via a diazotization reaction followed by treatment with an azide source, such as sodium azide.

The diazotization of 4-aminobenzoic acid, a related compound, has been performed using sodium nitrite in trifluoroacetic acid at low temperatures (0-5 °C), followed by the addition of sodium azide to yield 4-azidobenzoic acid with a 73% yield. Control of the temperature is crucial in this step to prevent the decomposition of the unstable diazonium salt intermediate.

General studies on the synthesis of aryl azides have revealed several factors that can be optimized to improve reaction outcomes. The choice of solvent is critical; solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been found to be highly effective. rsc.orgacs.org For instance, in a base-catalyzed reaction between aryl azides and aldehydes, DMSO was found to be the most efficient solvent compared to acetonitrile (B52724) and ethanol. rsc.org Similarly, in the synthesis of aryl amides from acyl-Bunte salts and aryl azides, DMF was selected as the optimal solvent over acetonitrile or DMSO. acs.org

The electronic properties of the substituents on the aromatic ring also influence the reaction conditions and yields. Phenyl azides with electron-withdrawing groups generally react faster and at lower temperatures. rsc.org Conversely, those with electron-donating groups may require longer reaction times or higher temperatures to achieve good yields. rsc.org

The following table illustrates the optimization of conditions for a generic aryl azide synthesis, showing how different parameters can affect the product yield.

| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Observation | Reference |

|---|---|---|---|---|---|---|

| Solvent | Acetonitrile (ACN) | Low | Dimethylformamide (DMF) | High | DMF was found to be the optimal solvent for the reaction. | acs.org |

| Temperature | 80 °C | Partial Reaction | 100 °C | 96% | Higher temperature was required for complete conversion of p-cyanophenyl azide. | rsc.org |

| Substituent Effect | Electron-donating group | 73% | Electron-withdrawing group | 96% | Electron-withdrawing groups generally lead to faster reactions and higher yields. | rsc.org |

| Catalyst System | No Catalyst | Low/No Reaction | CuI/diamine | High | Copper catalysis allows the synthesis of aryl azides from aryl halides under mild conditions. | semanticscholar.org |

Reactivity and Mechanistic Studies of 4 Azido 2 Fluorobenzoic Acid

Photochemistry of Aryl Azides

Aryl azides, the class of compounds to which 4-Azido-2-fluorobenzoic acid belongs, are well-known for their photochemical reactivity. aatbio.com Exposure to ultraviolet (UV) light initiates the extrusion of a nitrogen molecule (N₂), leading to the formation of a highly reactive nitrene intermediate. aatbio.comegyankosh.ac.in This property makes aryl azides valuable tools in various scientific fields, including chemical biology and materials science, for applications like photoaffinity labeling and surface modification. aatbio.comresearchgate.netevitachem.com The activation of aryl azides can be achieved through direct photolysis or by using photocatalysts under visible light. sioc.ac.cnnih.gov

The cornerstone of aryl azide (B81097) photochemistry is the photolytic generation of an aryl nitrene. researchgate.net Upon absorption of a photon, the azide functional group enters an excited state, rapidly decomposing to release molecular nitrogen and a highly reactive nitrene species in the singlet state. aatbio.comresearchgate.net This singlet nitrene is an electron-deficient intermediate with a sextet of valence electrons, making it highly unstable and prone to further reactions. egyankosh.ac.in It can exist in equilibrium with a more stable triplet state, which is a biradical. researchgate.net The generated nitrene is the key reactive species responsible for the subsequent chemical transformations. aatbio.comresearchgate.net For instance, photolysis of the related compound 4-azido-2,3,5,6-tetrafluorobenzoic acid has been shown to generate a remarkably stable triplet nitrene, which can persist for days at room temperature in a crystalline state. nsf.gov

The efficiency of nitrene generation from aryl azides is highly dependent on the wavelength of the irradiating light. thermofisher.com The specific wavelength required for optimal activation is influenced by the substituents on the aromatic ring. thermofisher.com Simple, unsubstituted phenyl azides typically require short-wavelength UV light, in the range of 250-280 nm, for efficient activation. aatbio.comthermofisher.com However, this high-energy UV radiation can be detrimental to biological samples like proteins and nucleic acids. aatbio.com

The introduction of specific substituents can shift the absorption maximum to longer, less damaging wavelengths. aatbio.comthermofisher.com Fluorinated phenyl azides, such as 4-azido-2,3,5,6-tetrafluorobenzoic acid, can be effectively photoactivated at around 300 nm. aatbio.com Other derivatives, like nitrophenyl azides, are readily activated by long-wave UV light (300-460 nm). thermofisher.comthermofisher.com Studies on azidoblebbistatin, another aryl azide, showed that irradiation at 278 nm and 310 nm resulted in the most rapid photoreaction. pnas.org Similarly, experiments comparing different photoreactive groups found that irradiating an aryl azide at 310 nm gave a significantly higher crosslinking yield than at 350 nm. rsc.org

Table 1: Wavelengths for Photoactivation of Various Aryl Azides

| Compound Type | Typical Activation Wavelength (nm) | Reference |

|---|---|---|

| Simple Phenyl Azides | 254 - 275 | thermofisher.com |

| Fluorinated Phenyl Azides | ~300 | aatbio.com |

| Nitrophenyl Azides | 300 - 460 | thermofisher.com |

| Hydroxyphenyl Azides | ~366 | thermofisher.com |

The highly reactive nitrene intermediate generated from photolysis can undergo a variety of rapid reactions, which can be broadly categorized as intramolecular or intermolecular. nsf.govthermofisher.com

Intramolecular Reactions: In the absence of other reactive species, the singlet nitrene can rearrange internally. A common pathway for aryl nitrenes is ring expansion, where the nitrene inserts into a carbon-carbon bond of the benzene (B151609) ring to form a highly strained benzazirine intermediate, which then rearranges to a seven-membered dehydroazepine. researchgate.net In aqueous solutions, this dehydroazepine is typically trapped by water to yield an azepine derivative. researchgate.net

Intermolecular Reactions: In the presence of other molecules, the nitrene can react externally. These intermolecular reactions are particularly useful for crosslinking applications. thermofisher.com

C-H/N-H Insertion: The nitrene can insert directly into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. thermofisher.com

Addition to Double Bonds: It can react with carbon-carbon double bonds to form three-membered aziridine (B145994) rings. nih.gov

Reaction with Nucleophiles: The electrophilic nitrene or its rearranged ketenimine intermediate can be attacked by nucleophiles. researchgate.net Primary amines are particularly reactive quenchers of the photoactivated azide. thermofisher.com In some cases, long-lived reactive intermediates, such as nitroso derivatives, can form and subsequently react with specific amino acid residues like tryptophan. nih.gov

Thermal Decomposition Pathways

In addition to photochemical activation, 4-Azido-2-fluorobenzoic acid is susceptible to thermal decomposition. Heating organic azides provides an alternative route to generating the reactive nitrene intermediate, a process analogous to the thermal decomposition of diazo compounds to form carbenes. egyankosh.ac.in

Thermolysis of aryl azides, like their photolysis, results in the loss of dinitrogen (N₂) and the formation of a nitrene. egyankosh.ac.inwikipedia.org This thermal generation of nitrenes allows for many of the same subsequent reactions, such as insertions and rearrangements, that are observed in photochemical studies. The thermal stability of an azide is a critical factor, as compounds that decompose at lower temperatures can be used for reactions under milder conditions. ethz.ch

The thermal stability of an aryl azide, and thus its decomposition temperature, is significantly influenced by the electronic properties of the substituents on the aromatic ring. ethz.chnih.gov

Computational and experimental studies have shown that substituents can be used to tune the activation temperature. ethz.ch Generally, electron-withdrawing groups tend to decrease the thermal stability of organic azides. researchgate.net For a series of ethyl (phenyl)diazoacetates, a related class of compounds, a clear correlation was observed where more electron-donating substituents led to lower thermal stability (lower onset temperature of decomposition). nih.gov

In the case of substituted aryl azides, π-donating substituents in the para-position are thought to lower the activation barrier for nitrene formation. ethz.ch Conversely, a study of several azide adhesion promoters found that a perfluorinated phenyl azide (PFPA-NHS) had the highest decomposition temperature (around 117 °C), suggesting that the strongly electron-withdrawing fluorine atoms increased thermal stability in that specific substitution pattern. ethz.ch The presence of a fluorine atom in 4-Azido-2-fluorobenzoic acid, being an electron-withdrawing group, is expected to influence its thermal stability, although the combined effect with the para-azido and ortho-carboxylic acid groups determines the precise decomposition temperature.

Table 2: Influence of Substituents on the Onset of Thermal Decomposition (Tonset) for Various Diazo Compounds

| Compound | Substituent(s) | Tonset (°C) | Reference |

|---|---|---|---|

| Ethyl (phenyl)diazoacetate | None | 120.7 | nih.gov |

| Ethyl (4-methoxyphenyl)diazoacetate | 4-OCH₃ (electron-donating) | 114.7 | nih.gov |

| Ethyl (4-bromophenyl)diazoacetate | 4-Br (electron-withdrawing) | 120.4 | nih.gov |

Note: Data is for ethyl (phenyl)diazoacetates, which serve as a model for understanding substituent effects on the thermal stability of related nitrogen-rich aromatic compounds.

Click Chemistry Relevancy

The azide functional group of 4-azido-2-fluorobenzoic acid makes it a valuable reagent in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. organic-chemistry.org This area of chemistry is noted for its high yields, modular nature, and the formation of byproducts that are easily removed. organic-chemistry.org The most prominent click reaction involving azides is the cycloaddition with alkynes. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. organic-chemistry.orgnih.govnih.gov This reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The CuAAC reaction proceeds readily under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it suitable for bioconjugation applications. organic-chemistry.orgnih.gov

The mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring. nih.gov The presence of the fluorine atom in 4-azido-2-fluorobenzoic acid can influence the electronic properties of the azide group, potentially affecting the reaction kinetics. evitachem.com

Key Features of CuAAC:

High Yields and Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer. nih.gov

Mild Reaction Conditions: Often performed at room temperature in aqueous solutions. organic-chemistry.org

Broad Scope: Tolerates a wide range of functional groups. organic-chemistry.org

Biocompatibility: Widely used for labeling and modifying biomolecules. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC for in-vivo applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. wikipedia.org The relief of ring strain in the cyclooctyne provides the driving force for the reaction. researchgate.net

While generally slower than CuAAC, the rate of SPAAC can be influenced by the structure of both the azide and the cyclooctyne. nih.gov For instance, the reaction of a ruthenium(II)-azido complex with the highly strained cyclooctyne ADIBO showed a second-order rate constant comparable to that of benzyl (B1604629) azide. nih.gov The use of 4-azido-2-fluorobenzoic acid in SPAAC would be valuable for introducing a fluorinated benzoic acid moiety onto biomolecules in a copper-free manner. A related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is known to participate in SPAAC with molecules containing DBCO or BCN groups. medchemexpress.com

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide |

| Kinetics | Generally faster | Generally slower, dependent on cyclooctyne strain |

| Biocompatibility | Potential cytotoxicity due to copper | Generally considered more biocompatible for in-vivo studies |

| Regioselectivity | High (1,4-disubstituted triazole) | Can produce a mixture of regioisomers |

Other Bioorthogonal Click Reactions

Beyond CuAAC and SPAAC, the azide group can participate in other bioorthogonal reactions. One such example is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, which exhibits exceptionally fast kinetics. nih.gov While not directly involving an azide-alkyne cycloaddition, these alternative click reactions highlight the versatility of bioorthogonal chemistry for molecular labeling and conjugation. nih.gov Another reaction involves the [3+2] cycloaddition of an alkene, such as oxanorbornadiene, with an azide to form a non-aromatic triazole. wikipedia.org

Other Characteristic Reactions of the Azido (B1232118) Group

The azido group in 4-azido-2-fluorobenzoic acid can undergo several other characteristic transformations, providing pathways to different functional groups.

Staudinger Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. nih.gov This intermediate can then be hydrolyzed to yield a primary amine and a phosphine oxide. wikipedia.org This reaction, also known as the Staudinger reduction, is a mild method for converting an azide to an amine. wikipedia.org The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to form the aza-ylide. ysu.amorganic-chemistry.org

A significant modification of this reaction is the Staudinger ligation , a powerful tool in chemical biology for forming an amide bond between a phosphine ester and an azide. ysu.amraineslab.com In the "traceless" version of this ligation, the phosphine oxide byproduct is not incorporated into the final product. nih.gov Mechanistic studies have shown that for aryl azides, the rate-determining step is the intramolecular amide bond formation, rather than the initial formation of the phosphazide. ysu.am The reactivity of aryl azides in the Staudinger reaction can be influenced by substituents on the aromatic ring. For example, perfluoroaryl azides have been shown to undergo a fast and bioorthogonal Staudinger reaction. nih.govrsc.org

Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate intermediate can then be trapped by various nucleophiles. For instance, reaction with water leads to the formation of a primary amine after decarboxylation of the intermediate carbamic acid. organic-chemistry.orgbyjus.com Reaction with alcohols or amines yields carbamates or ureas, respectively. wikipedia.org

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This rearrangement proceeds with complete retention of the configuration of the migrating group. nih.govtestbook.com The versatility of the isocyanate intermediate makes the Curtius rearrangement a valuable synthetic tool. byjus.comnih.gov

| Reaction | Reactant(s) | Intermediate | Final Product(s) |

| Staudinger Reaction | Azide, Phosphine | Aza-ylide | Primary Amine, Phosphine Oxide |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Primary Amine (with H₂O), Carbamate (with ROH), Urea (with RNH₂) |

Reactivity of the Fluorine and Carboxylic Acid Moieties

The chemical behavior of 4-azido-2-fluorobenzoic acid is significantly influenced by the interplay of its three distinct functional groups: the azido group, the fluorine atom, and the carboxylic acid. This section focuses on the reactivity of the fluorine and carboxylic acid moieties, which are pivotal for the compound's use in synthesis and bioconjugation.

The fluorine atom at the C-2 position (ortho to the carboxylic acid) exerts a powerful influence on the electronic properties of the aromatic ring and the acidity of the carboxyl group. evitachem.com

Aromatic Substitution: The benzene ring of 4-azido-2-fluorobenzoic acid is electron-deficient due to the presence of three electron-withdrawing groups: the ortho-fluorine, the para-azido group, and the meta-directing carboxylic acid. This electron deficiency deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (NAS). themasterchemistry.com In NAS reactions, a potent nucleophile can displace a leaving group, typically a halide, on an aromatic ring. themasterchemistry.com

The fluorine atom itself can serve as the leaving group in an NAS reaction, particularly given the activating effect of the para-azido and meta-carboxyl groups. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. themasterchemistry.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. The presence of strong electron-withdrawing groups is crucial for stabilizing the intermediate and facilitating this reaction. themasterchemistry.com

Acidity: The position of the fluorine atom has a pronounced effect on the acidity of the benzoic acid. A fluorine atom in the ortho position increases the acidity of the carboxylic acid more significantly than a fluorine atom in the meta or para position. This is primarily due to the strong, distance-dependent negative inductive effect (-I effect) of fluorine, which stabilizes the resulting carboxylate anion.

| Compound | pKa | Reference |

|---|---|---|

| 2-Fluorobenzoic acid | 3.27 | wikipedia.org |

| 4-Fluorobenzoic acid | 4.14 | ut.ee |

| Benzoic acid (for comparison) | 4.21 | quora.com |

The carboxylic acid group of 4-azido-2-fluorobenzoic acid is readily converted into a variety of derivatives, such as esters and amides. These reactions are fundamental to its application as a building block and in the creation of photo-reactive crosslinkers for bioconjugation.

Esterification: Esterification can be achieved through several standard methods. The choice of method depends on the substrate's sensitivity and the desired scale.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄). The alcohol is often used as the solvent, and the reaction is typically heated under reflux. globalscientificjournal.com

Reactions with Activating Agents: For more sensitive substrates or milder conditions, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation by activating the carboxylic acid. commonorganicchemistry.com Other activators include thionyl chloride (SOCl₂) or oxalyl chloride to first form the more reactive acyl chloride, which is then treated with the alcohol. commonorganicchemistry.com

Succinimidyl Ester Formation: A particularly important derivatization for bioconjugation is the formation of an N-hydroxysuccinimide (NHS) ester. Reacting the carboxylic acid with N,N'-disuccinimidyl carbonate or with NHS in the presence of a coupling agent like DCC yields the succinimidyl ester. biomol.comresearchgate.net These esters are highly reactive towards primary amino groups on biomolecules, such as the lysine (B10760008) residues in proteins, forming stable amide bonds. biomol.com The tetrafluorinated analog, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is often used to create these photo-reactive labeling reagents. biomol.com

Amidation: Amide bond formation is another key transformation, commonly used to link the 4-azido-2-fluorobenzoyl moiety to amine-containing molecules, including peptides and other biomolecules.

Coupling Agent-Mediated Amidation: Similar to esterification, carbodiimides like DCC or water-soluble alternatives such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. These reagents activate the carboxylic acid, allowing it to react with a primary or secondary amine to form an amide.

Silane-Mediated Amidation: Modern methods include the use of silanes, such as phenylsilane, as reducing agents in amidation reactions. This approach has been demonstrated with 4-fluorobenzoic acid and can be applied to its derivatives. nottingham.ac.uk

From Acyl Chlorides: The carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride. The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the desired amide. globalscientificjournal.com

| Derivative | Reaction Type | Common Reagents | Reference |

|---|---|---|---|

| Methyl/Ethyl Ester | Fischer Esterification | Methanol/Ethanol, H₂SO₄ | globalscientificjournal.com |

| Ester | Steglich Esterification | Alcohol, DCC, DMAP | commonorganicchemistry.com |

| Succinimidyl Ester | NHS Ester Formation | N-Hydroxysuccinimide (NHS), DCC/EDC | biomol.com |

| Amide | Amide Coupling | Amine, EDC/DCC | nottingham.ac.uk |

| Amide | Acyl Chloride Route | 1. SOCl₂ 2. Amine, Base | globalscientificjournal.com |

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation and Purity

Spectroscopic methods are fundamental in determining the molecular structure and purity of 4-Azido-2-fluorobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Azido-2-fluorobenzoic acid, ¹H NMR, ¹³C NMR, and particularly ¹⁹F NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would confirm the presence and substitution pattern of the aromatic ring. The protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (>10 ppm), although its position can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring. The carbon atoms bonded to or near the electronegative fluorine and azide (B81097) groups would have their chemical shifts significantly influenced.

¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds. diva-portal.org A single signal would be expected for the fluorine atom in 4-Azido-2-fluorobenzoic acid. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent aromatic protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra, aiding in the definitive assignment of the substitution pattern on the aromatic ring. The chemical shifts of free p-fluorobenzoates have been observed at 11.9 ppm. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets due to H-H and H-F coupling |

| ¹H (Carboxyl) | >10 | Broad singlet, exchangeable with D₂O |

| ¹³C (Aromatic) | 110 - 170 | Signals influenced by F and N₃ substituents; C-F coupling observable |

| ¹³C (Carboxyl) | 165 - 185 | Typically a singlet or a weak signal |

| ¹⁹F | -100 to -130 | A single resonance, coupled to adjacent aromatic protons |

Table 1: Predicted NMR Spectroscopic Data for 4-Azido-2-fluorobenzoic acid.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov For 4-Azido-2-fluorobenzoic acid, these techniques can confirm the presence of the azide, carboxylic acid, and fluoro-aromatic moieties.

Azide Group (N₃): This group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2160 cm⁻¹. This peak is highly characteristic and a key indicator of the successful introduction of the azide functional group.

Carboxylic Acid Group (-COOH): This group is identified by two main features: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1680 and 1710 cm⁻¹ for aromatic acids. libretexts.org The C-O stretch and O-H bend are also observable. libretexts.org

Aromatic Ring and C-F Bond: The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption band in the 1200-1270 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Azide | N≡N asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Aryl Fluoride | C-F stretch | 1200 - 1270 | Strong |

Table 2: Characteristic Infrared Absorption Frequencies for 4-Azido-2-fluorobenzoic acid.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric azide stretch (around 1200-1350 cm⁻¹) and the aromatic ring vibrations are usually strong, aiding in a comprehensive vibrational analysis. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). semanticscholar.org For 4-Azido-2-fluorobenzoic acid (C₇H₄FN₃O₂), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would show the molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The experimentally measured mass is then compared to the calculated theoretical mass. A close match provides strong evidence for the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass.

| Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

| C₇H₄FN₃O₂ | [M] | 181.02875 |

| C₇H₅FN₃O₂ | [M+H]⁺ | 182.03658 |

| C₇H₃FN₃O₂ | [M-H]⁻ | 180.02093 |

Table 3: Theoretical Masses for HRMS Analysis of 4-Azido-2-fluorobenzoic acid.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. If a suitable single crystal of 4-Azido-2-fluorobenzoic acid can be grown, this technique can determine bond lengths, bond angles, and intermolecular interactions.

A key structural feature of many benzoic acid derivatives in the solid state is the formation of hydrogen-bonded dimers, where two molecules are linked via hydrogen bonds between their carboxylic acid groups. nih.gov X-ray crystallography would confirm if 4-Azido-2-fluorobenzoic acid adopts such a dimeric structure. Additionally, it would reveal other intermolecular interactions, such as π-stacking of the aromatic rings or interactions involving the fluorine and azide groups, which govern the crystal packing. This detailed three-dimensional structural information is invaluable for understanding its physical properties and potential for inclusion in larger molecular assemblies.

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are essential for separating 4-Azido-2-fluorobenzoic acid from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like 4-Azido-2-fluorobenzoic acid. ekb.eg A reversed-phase HPLC method, typically using a C18 column, is commonly employed. thermofisher.com

Purity Assessment: A sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between the stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid). A UV detector is used for detection, as the aromatic ring provides strong chromophores. The purity is determined by the relative area of the main peak corresponding to 4-Azido-2-fluorobenzoic acid compared to the total area of all peaks in the chromatogram.

Reaction Monitoring: HPLC is also used to monitor the progress of chemical reactions. Small aliquots can be taken from the reaction mixture over time and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov

A typical HPLC method would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the efficient separation of components with a wide range of polarities.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Table 4: Example HPLC Method Parameters for Analysis of 4-Azido-2-fluorobenzoic acid.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful technique for the separation, identification, and quantification of fluorobenzoic acids, including 4-Azido-2-fluorobenzoic acid, especially at trace levels. Due to the inherent polarity and low volatility of the carboxylic acid group, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to convert the acid into a more volatile and thermally stable form, such as a methyl ester. researchgate.netnih.gov

The analytical process generally involves several key stages:

Sample Preparation: For analysis in complex matrices like tap or reservoir water, a pre-concentration step is crucial. Solid-Phase Extraction (SPE) using hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges is a common method to enrich the analyte from a large sample volume, achieving high extraction efficiencies. researchgate.netnih.gov

Derivatization: The extracted fluorobenzoic acids are converted to their corresponding methyl esters. A widely used derivatizing agent is boron trifluoride in methanol (B129727) (BF₃·MeOH), which facilitates the esterification process, making the compound suitable for GC analysis. researchgate.netnih.gov

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for definitive identification and quantification. researchgate.net This method allows for the determination of fluorobenzoic acid methyl esters down to the nanogram-per-liter (ng L⁻¹) range. researchgate.netnih.gov

The use of isotope-labeled internal standards, such as deuterated fluorobenzoic acids, in isotope dilution mass spectrometry can further enhance the accuracy of quantification in complex matrices. researchgate.net

Table 1: Typical Methodology for GC-MS Analysis of Fluorobenzoic Acids

| Step | Description | Common Reagents/Materials | Purpose |

|---|---|---|---|

| Sample Collection | Aqueous sample (e.g., 100 mL) is collected. | N/A | Obtain representative sample. |

| Pre-concentration | Solid-Phase Extraction (SPE) is performed. | Poly(divinylbenzene-co-N-vinylpyrrolidone) polymer cartridges. | Enrich the analyte 250-fold or more. researchgate.net |

| Derivatization | Esterification of the carboxylic acid group. | Boron trifluoride-methanol complex (BF₃·MeOH). | Increase volatility for GC analysis. researchgate.net |

| Analysis | Injection into a GC-MS system. | Capillary column (e.g., ZB-50). researchgate.net | Separate, identify, and quantify the analyte. |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into the intrinsic properties of 4-Azido-2-fluorobenzoic acid, complementing experimental data by modeling its behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and energetic properties of molecules. By applying functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can calculate the optimized molecular geometry of 4-Azido-2-fluorobenzoic acid. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. Furthermore, DFT can determine key electronic properties such as total energy, dipole moment, and charge distribution, offering a detailed picture of the molecule's electronic landscape. researchgate.net

Table 2: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Predicted Significance for 4-Azido-2-fluorobenzoic acid |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | A measure of molecular stability. |

| Dipole Moment | The measure of net molecular polarity. | Influences intermolecular interactions and solubility. |

| Optimized Geometry | The lowest energy arrangement of atoms (bond lengths/angles). | Provides the most stable 3D structure of the molecule. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of the molecule with high HOMO density are likely to be the sites of nucleophilic attack. libretexts.org

LUMO: This orbital acts as an electron acceptor, and its energy relates to the electron affinity. Areas with high LUMO density represent potential sites for electrophilic attack. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. researchgate.net A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Key Parameters from FMO Analysis

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between E(LUMO) and E(HOMO). | A smaller gap suggests higher polarizability and reactivity. researchgate.net |

Prediction of Reactivity and Reaction Pathways

By combining DFT and FMO analyses, the reactivity of 4-Azido-2-fluorobenzoic acid can be predicted. The distribution of the HOMO and LUMO across the molecular structure highlights the atoms or functional groups most likely to participate in chemical reactions. For instance, the analysis can pinpoint whether the azide group, the carboxylic acid, or a specific position on the aromatic ring is more susceptible to a particular type of chemical attack. Furthermore, computational methods can model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most energetically favorable reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is highly effective for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different values of electrostatic potential on the molecule's surface:

Red/Yellow: Regions of negative potential, which are electron-rich. These areas are attractive to electrophiles and are often associated with lone pairs of electrons on atoms like oxygen or nitrogen. researchgate.net For 4-Azido-2-fluorobenzoic acid, these regions are expected around the oxygen atoms of the carboxyl group and the terminal nitrogen atoms of the azide group.

Blue: Regions of positive potential, which are electron-poor. These sites are susceptible to attack by nucleophiles. researchgate.net The hydrogen atom of the carboxylic acid group would be a primary site of positive potential.

The MEP map provides an intuitive visual guide to the reactive behavior of the molecule. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in fields like drug discovery.

The process involves computationally placing the 3D structure of 4-Azido-2-fluorobenzoic acid into the binding pocket of a target protein. Scoring functions are then used to estimate the strength of the interaction, often expressed as a binding energy. scispace.com By analyzing the resulting docked poses, researchers can identify key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. This modeling can help predict potential biological targets for the compound and provide a basis for understanding its structure-activity relationship. nih.gov

Applications in Chemical Research and Material Science

Utilization as Chemical Building Blocks for Complex Organic Molecules

4-Azido-2-fluorobenzoic acid serves as a strategic starting material or intermediate in multi-step organic synthesis. The distinct reactivity of its functional groups—the azide (B81097), the carboxylic acid, and the fluorinated aromatic ring—allows for sequential and controlled chemical transformations. This makes it an important intermediate for producing a variety of drugs and other organic compounds. The presence of the fluorine atom can enhance the reactivity and stability of derivative compounds, making them suitable for demanding applications.

The 4-azido-2-fluorobenzoyl moiety is a key structural unit for creating a range of fluorinated aromatic derivatives. The fluorine atom's high electronegativity significantly influences the electronic properties of the benzene (B151609) ring, which can be leveraged in designing molecules with specific characteristics for pharmaceutical or agrochemical applications. The azide group itself is a versatile functional group that can be converted into other functionalities. For instance, the reduction of the azide group provides a straightforward route to the corresponding amine, 4-amino-2-fluorobenzoic acid, which is a crucial intermediate in the synthesis of various pharmaceuticals. This amino group can then undergo a wide array of subsequent reactions, including diazotization followed by Sandmeyer reactions, to introduce a diverse range of substituents onto the aromatic ring, further expanding the library of accessible fluorinated compounds.

The azide functional group is particularly well-suited for the construction of nitrogen-containing heterocyclic rings, which are core structures in many biologically active compounds. A primary application of the azide in 4-Azido-2-fluorobenzoic acid is its participation in [3+2] cycloaddition reactions, often referred to as "click chemistry." The copper(I)-catalyzed reaction of the azide with an alkyne yields a highly stable 1,2,3-triazole ring. This reaction is known for its high efficiency and functional group tolerance, making it a powerful tool for linking the 4-carboxy-3-fluorophenyl unit to other molecular fragments to create complex heterocyclic systems.

Furthermore, the carboxylic acid group can be used to form fused ring systems. For example, after conversion to an acid chloride or ester, it can participate in intramolecular cyclization reactions, such as Friedel-Crafts acylations, to build fused polycyclic structures. The combination of cycloaddition and other cyclization strategies enables the synthesis of diverse and highly functionalized polycyclic and heterocyclic architectures from this single building block.

Table 1: Cycloaddition Applications of Azide Functionality

| Reaction Type | Reactant Partner | Resulting Heterocycle | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Alkyne | 1,2,3-Triazole | High efficiency, Copper(I)-catalyzed, Forms stable five-membered ring. |

| [3+2] Cycloaddition | Primary Amine | Tetrazole | Involves nucleophilic attack on the terminal azide nitrogen followed by cyclization. |

Role in Analog Synthesis

In medicinal chemistry and drug discovery, creating analogs of lead compounds is essential for optimizing biological activity and pharmacokinetic properties. 4-Azido-2-fluorobenzoic acid is a valuable reagent for this purpose. The 2-fluoro-4-azidobenzoyl group can be appended to a parent molecule, often via an amide linkage with an amine on the target scaffold. This modification serves multiple purposes in analog design. The fluorine atom can improve metabolic resistance or enhance binding affinity by participating in favorable interactions with biological targets. The azide group can be retained as a photoreactive handle for target identification studies or can be further modified to explore the structure-activity relationship of that position. For example, a series of hydrazide-hydrazones and 1,3,4-oxadiazole analogs have been successfully synthesized from the related 4-fluorobenzoic acid, demonstrating the utility of this scaffold in generating libraries of new chemical entities for biological screening.

Development of Photoaffinity Probes and Labeling Reagents

Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions, particularly between small molecules and their protein targets. Aryl azides, such as the one present in 4-Azido-2-fluorobenzoic acid, are among the most common photoreactive groups used for this purpose due to their chemical stability and ease of synthesis.

An effective photoaffinity probe incorporates three key components: a recognition element (the part of the molecule that binds non-covalently to the target), a photoreactive group, and often a reporter tag for detection and isolation. 4-Azido-2-fluorobenzoic acid provides the core of the photoreactive component.

Recognition Element : The carboxylic acid of 4-Azido-2-fluorobenzoic acid allows it to be chemically conjugated to a known ligand or bioactive small molecule, which then serves as the recognition element, guiding the probe to its specific biological target.

Photoreactive Group : The aryl azide moiety is relatively stable in the dark and under typical biological conditions, preventing premature reactions. Upon irradiation with UV light (typically 260–365 nm), it is activated to form a highly reactive intermediate.

Reporter Tag : While not part of the original compound, the carboxylic acid provides a convenient attachment point for a reporter tag, such as biotin or a fluorescent dye, which is crucial for the subsequent detection, visualization, or enrichment of the covalently labeled target proteins.

The overarching goal is to design a probe that retains high affinity for its target while introducing the photoreactive azide with minimal steric hindrance.

The central principle of photoaffinity labeling is the light-induced formation of a permanent covalent bond between the probe and its target, which overcomes the limitations of weak, reversible interactions. The covalent attachment strategy using 4-Azido-2-fluorobenzoic acid proceeds via a well-established mechanism:

Photoactivation : Upon exposure to UV light, the aryl azide group absorbs energy and rapidly extrudes a molecule of dinitrogen (N₂).

Nitrene Formation : This loss of N₂ generates a highly reactive and short-lived singlet nitrene intermediate.

Covalent Insertion : The electron-deficient nitrene can then non-selectively insert into any nearby chemical bond, including C-H, N-H, and O-H bonds, which are abundant on the surface of proteins within the binding site. This insertion reaction forms a stable covalent cross-link, permanently tethering the probe to its target protein.

This strategy allows researchers to "capture" transient binding events, identify unknown protein targets of a drug, or map the specific location of a binding site on a protein.

Table 2: Mechanism of Covalent Attachment via Aryl Azide

| Step | Process | Intermediate Species | Outcome |

|---|---|---|---|

| 1 | Photoactivation | Excited-state aryl azide | Absorption of UV light energy. |

| 2 | Dinitrogen Extrusion | Singlet Nitrene | Rapid loss of N₂ gas. |

| 3 | Non-selective Insertion | N/A | Formation of a stable covalent bond with the target molecule. |

Role in the Synthesis of Advanced Materials

The utility of 4-azido-2-fluorobenzoic acid in the synthesis of advanced materials is an area of potential, though specific examples are not widely reported. The dual functionality of the molecule—a photoreactive azide and a versatile carboxylic acid—positions it as a candidate for creating novel polymers and functional materials.

Polymer Chemistry and Crosslinking Applications

Organic azides are recognized for their role as efficient cross-linking agents in material science. The crosslinking process, which can be initiated by heat or light, involves the release of nitrogen gas and the formation of highly reactive nitrenes. These nitrenes can then form covalent bonds with polymer chains, altering the material's physical properties like solubility, hardness, and stability. While this is a general mechanism for organic azides, specific studies detailing the use of 4-azido-2-fluorobenzoic acid to crosslink specific polymer systems are not prominent in the literature. The principle remains applicable, suggesting its potential use in applications like photoresists for photolithography.

Design of Functionalized Surfaces and Interfaces

The functionalization of surfaces is critical for developing advanced materials for electronics, sensors, and biomedical devices. Molecules that can form self-assembled monolayers (SAMs) or be grafted onto surfaces are of high interest. The carboxylic acid group of 4-azido-2-fluorobenzoic acid can anchor the molecule to various oxide surfaces, while the terminal azide group can be used for subsequent photochemical immobilization of other molecules or for "click" chemistry reactions. However, specific research demonstrating the application of 4-azido-2-fluorobenzoic acid for creating functionalized surfaces is limited.

Porous Frameworks from Polyazides (e.g., ATFs)

Azide-based chemistry has been explored in the creation of porous materials, including azo-linked porous frameworks (ATFs). These materials are synthesized through the thermolysis of organic azides, which leads to the formation of robust azo linkages and a porous structure. While various polyazide precursors are used for this purpose, the specific integration of 4-azido-2-fluorobenzoic acid into the synthesis of such frameworks has not been a significant focus of published research.

Strategic Use in Radiochemistry Research

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a major area of chemical research. Fluorine-18 is a preferred radionuclide due to its favorable decay characteristics.

Precursors for Fluorine-18 Labeling Strategies

A common strategy for introducing Fluorine-18 ([¹⁸F]) into biomolecules is through the use of prosthetic groups or building blocks that are first radiolabeled and then conjugated to a target molecule. Benzoic acid derivatives are frequently used for this purpose. For instance, 4-[¹⁸F]fluorobenzoic acid is synthesized via nucleophilic substitution of a precursor molecule and then coupled to amine-functionalized targets.

Given its structure, 4-azido-2-fluorobenzoic acid contains a stable fluorine atom and is therefore not a direct precursor for [¹⁸F] labeling at that position. Instead, a labeling precursor would typically feature a leaving group (such as a trimethylammonium or nitro group) at the position where the [¹⁸F]fluoride is to be introduced. A hypothetical precursor for producing an [¹⁸F]-labeled version of this molecule would be a derivative like N,N,N-trimethyl-4-azido-2-(carboxy)anilinium, which would undergo nucleophilic aromatic substitution with [¹⁸F]fluoride. The resulting [¹⁸F]-4-azido-2-fluorobenzoic acid could then serve as a bifunctional radiotracer, capable of being conjugated to a targeting vector via its carboxylic acid and then cross-linked to its target in vivo or in vitro using its photoactivatable azide group. However, specific studies detailing this strategic use for 4-azido-2-fluorobenzoic acid are not available.

Development of Radiolabeled Prosthetic Groups

Extensive research has been conducted on the use of fluorobenzoic acid derivatives in the development of radiolabeled prosthetic groups for positron emission tomography (PET) imaging. These prosthetic groups are small molecules that can be labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), and then attached to a larger molecule, such as a peptide or antibody, to create a radiotracer for imaging specific biological targets.

While derivatives of fluorobenzoic acid are commonly employed for this purpose, a thorough review of the available scientific literature indicates a lack of specific research on the application of 4-Azido-2-fluorobenzoic acid in the development of radiolabeled prosthetic groups.

Studies have extensively documented the use of similar compounds, such as 4-[¹⁸F]fluorobenzoic acid, in both solution-phase and solid-phase radiolabeling approaches. These methods are utilized to create PET imaging agents that can visualize and provide information on the pharmacokinetics of various biological processes. However, there is no direct evidence in the reviewed literature to suggest that 4-Azido-2-fluorobenzoic acid has been specifically investigated or utilized for these applications.

Further research would be necessary to determine if 4-Azido-2-fluorobenzoic acid is a viable candidate for the development of novel radiolabeled prosthetic groups and to evaluate its potential advantages or disadvantages compared to currently utilized compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for producing functionalized aryl azides often rely on well-established but potentially hazardous and inefficient methods. Future research is anticipated to focus on developing safer, more efficient, and scalable synthetic routes to 4-azido-2-fluorobenzoic acid and its derivatives.

One promising avenue involves the adaptation of modern synthetic methodologies for the introduction of the azide (B81097) moiety. For instance, the synthesis of 2-azidobenzoic acids has been demonstrated using 1-arylbenziodoxolones as precursors, which react with an azide anion as a nucleophile. arkat-usa.org A similar strategy could potentially be developed for the synthesis of 4-azido-2-fluorobenzoic acid, starting from a suitably substituted iodobenzoic acid. This approach may offer milder reaction conditions and improved yields compared to traditional diazotization-azidation sequences of anilines.

Another area of exploration is the late-stage functionalization of benzoic acid derivatives. This could involve the development of novel reagents and methods for the direct azidation of a C-H bond at the 4-position of 2-fluorobenzoic acid, which would represent a significant step forward in synthetic efficiency by reducing the number of required steps.

The table below summarizes potential novel synthetic approaches compared to a traditional route.

| Synthetic Approach | Starting Material | Key Reagents/Steps | Potential Advantages |

| Traditional Diazotization | 4-Amino-2-fluorobenzoic acid | NaNO₂, H⁺; then NaN₃ | Well-established |

| Hypervalent Iodine Chemistry | 2-Fluoro-4-iodobenzoic acid derivative | Azide source (e.g., NaN₃) | Milder conditions, potentially higher yields |

| C-H Activation/Azidation | 2-Fluorobenzoic acid | Azidating agent, metal catalyst | Increased atom economy, fewer steps |

Development of Advanced Catalytic Systems for Azide Reactivity

The azide group in 4-azido-2-fluorobenzoic acid is a versatile functional group, most notably for its participation in "click chemistry," specifically the azide-alkyne cycloaddition. labinsights.nl Future research will likely focus on developing advanced catalytic systems to control and expand the reactivity of this moiety.

While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for forming 1,4-disubstituted triazoles, there is growing interest in ruthenium-catalyzed reactions (RuAAC), which yield the 1,5-regioisomer. nih.govorganic-chemistry.org The development of new ruthenium catalysts with enhanced activity and selectivity could provide access to novel triazole-containing compounds derived from 4-azido-2-fluorobenzoic acid.

Furthermore, the development of catalysts for other azide-based transformations, such as denitrogenative couplings or controlled nitrene insertion reactions, would broaden the synthetic utility of 4-azido-2-fluorobenzoic acid. For example, catalytic systems that could promote the reaction of the azide with a wider range of coupling partners beyond alkynes would be of significant interest.

| Catalytic System | Reaction Type | Product | Potential Advancement |

| Copper(I) Complexes | Azide-Alkyne Cycloaddition | 1,4-Disubstituted 1,2,3-Triazole | Improved biocompatibility, lower catalyst loading |

| Ruthenium(II) Complexes | Azide-Alkyne Cycloaddition | 1,5-Disubstituted 1,2,3-Triazole | Broader substrate scope, higher regioselectivity |

| Novel Transition Metals | Denitrogenative Coupling | Substituted Anilines/Heterocycles | New synthetic disconnections |

Integration into Flow Chemistry and Automation Platforms

The synthesis of organic azides can be hazardous, particularly on a large scale, due to the potential for explosive decomposition. cam.ac.uk Flow chemistry, where reagents are mixed in a continuous stream through a reactor, offers significant safety advantages by minimizing the volume of hazardous intermediates at any given time. cam.ac.ukrsc.org

Future work will likely involve the integration of the synthesis of 4-azido-2-fluorobenzoic acid into continuous flow platforms. beilstein-journals.orgresearchgate.netnih.gov This would not only enhance safety but also allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. beilstein-journals.org An automated flow synthesis platform could enable the on-demand production of this reagent, facilitating its use in subsequent multi-step syntheses or high-throughput screening applications.

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to larger volumes of azides | Enhanced safety with small reaction volumes |

| Scalability | Often challenging | More straightforward by extending run time |

| Process Control | Less precise | Precise control over parameters |

| Integration | Difficult to couple with other processes | Easily integrated into multi-step sequences |

Expansion of Applications in Chemical Biology Tool Development

Aryl azides are well-established as photoaffinity labeling (PAL) probes in chemical biology. beilstein-journals.orgnih.govresearchgate.net Upon irradiation with UV light, they form highly reactive nitrene intermediates that can covalently crosslink with nearby molecules, such as proteins. researchgate.net The presence of both a fluorine atom and a carboxylic acid on the same scaffold makes 4-azido-2-fluorobenzoic acid a particularly attractive building block for creating sophisticated chemical biology tools. A closely related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is already utilized as a photo-cross linker. synchem.detcichemicals.com

Future applications will likely involve the incorporation of 4-azido-2-fluorobenzoic acid into small molecule drugs, peptides, or other biomolecules to create novel photoaffinity probes. The carboxylic acid group provides a convenient attachment point for conjugation, while the fluorine atom can be used for ¹⁹F NMR studies to monitor binding events or conformational changes in a biological system. Recently, a fluorinated azido-coumarin scaffold has been reported for fluorogenic photolabeling, highlighting the utility of combining azides and fluorine in probe design. nih.gov

| Probe Component | Function | Potential Application |

| Aryl Azide | Photo-crosslinking | Identifying protein targets of a drug |

| Fluorine Atom | ¹⁹F NMR Reporter | Studying drug-protein binding kinetics |

| Carboxylic Acid | Conjugation Handle | Attaching the probe to a biomolecule of interest |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research on 4-azido-2-fluorobenzoic acid will likely benefit from advanced computational modeling.

Density functional theory (DFT) calculations can be used to predict the electronic structure, photoreactivity, and reaction mechanisms of the azide group. acs.orgresearchgate.net Such studies can help in designing more efficient photo-crosslinkers by fine-tuning the electronic properties of the aromatic ring through substitution. Computational models can also predict how the fluorine and azide substituents influence the acidity and reactivity of the carboxylic acid group. sciencepublishinggroup.com

Furthermore, molecular docking and dynamics simulations can be employed to model how probes derived from 4-azido-2-fluorobenzoic acid interact with target proteins. This predictive capability can aid in the design of probes with higher affinity and specificity, ultimately leading to more effective chemical biology tools.

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reaction energies | Optimizing photoreactivity of the azide group |

| Molecular Docking | Binding mode and affinity | Designing probes for specific protein targets |

| Molecular Dynamics (MD) | Conformational changes upon binding | Understanding the mechanism of probe-target interaction |

Q & A

Basic: What are the primary synthetic routes for 4-azido-2-fluorobenzoic acid, and how do reaction conditions influence yields?

Synthesis typically involves functional group transformations on benzoic acid derivatives. A common approach is diazotization of 2-fluoro-4-aminobenzoic acid followed by azide substitution. Reaction conditions (e.g., temperature, pH, stoichiometry of NaN₃) critically impact yields due to competing side reactions like decomposition of the azido group . For example, low temperatures (0–5°C) during diazotization minimize azide degradation, while excess NaN₃ ensures complete substitution.

Advanced: How can structural contradictions in crystallographic data for 4-azido-2-fluorobenzoic acid derivatives be resolved?